4-Bromo-1-(tert-butyldimethylsilyl)indole
Overview
Description
4-Bromo-1-(tert-butyldimethylsilyl)-1H-indole is a chemical compound with the molecular formula C14H20BrNSi . It has a molecular weight of 310.31 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The linear formula of 4-Bromo-1-(tert-butyldimethylsilyl)-1H-indole is C14H20BrNSi . The InChI representation isInChI=1S/C14H20BrNSi/c1-14(2,3)17(4,5)16-10-9-11-12(15)7-6-8-13(11)16/h6-10H,1-5H3
. The canonical SMILES representation is CC(C)(C)Si(C)N1C=CC2=C1C=CC=C2Br
. Physical And Chemical Properties Analysis
4-Bromo-1-(tert-butyldimethylsilyl)-1H-indole has a molecular weight of 310.30 g/mol . It has a vapor pressure of 0.00177mmHg at 25°C . The melting point is 82-84 °C , and the boiling point is 293 °C at 760 mmHg . The refractive index is 1.533 .Scientific Research Applications
Basic Properties and Safety Information
“4-Bromo-1-(tert-butyldimethylsilyl)-1H-indole” has a CAS Number of 193694-04-1 and a molecular weight of 310.31 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid at room temperature . It’s important to handle this compound with care as it can cause skin irritation (H315) and serious eye irritation (H319) .
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . “4-Bromo-1-(tert-butyldimethylsilyl)-1H-indole” could potentially be used in the synthesis of these indole derivatives .
Construction of Indoles in Alkaloids
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . “4-Bromo-1-(tert-butyldimethylsilyl)-1H-indole” could be used in the construction of indoles as a moiety in selected alkaloids .
Bartoli Indole Synthesis
The Bartoli indole synthesis is a method of generating indoles using vinyl grignard reagents . “4-Bromo-1-(tert-butyldimethylsilyl)-1H-indole” could potentially be used in this process .
Safety and Hazards
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It is crucial to understand these pathways to elucidate the compound’s downstream effects .
Pharmacokinetics
These properties are essential to understand the compound’s bioavailability .
properties
IUPAC Name |
(4-bromoindol-1-yl)-tert-butyl-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNSi/c1-14(2,3)17(4,5)16-10-9-11-12(15)7-6-8-13(11)16/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHHTJMKYUPWCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376830 | |
Record name | 4-Bromo-1-[tert-butyl(dimethyl)silyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
193694-04-1 | |
Record name | 4-Bromo-1-[tert-butyl(dimethyl)silyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 193694-04-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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